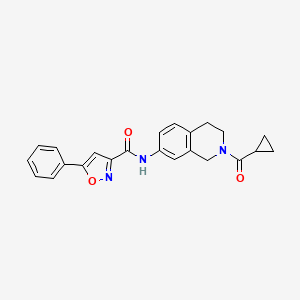

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-phenylisoxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3/c27-22(20-13-21(29-25-20)16-4-2-1-3-5-16)24-19-9-8-15-10-11-26(14-18(15)12-19)23(28)17-6-7-17/h1-5,8-9,12-13,17H,6-7,10-11,14H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAWELFIDMZRLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=NOC(=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-phenylisoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological assays that demonstrate its efficacy.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 402.45 g/mol. Its structure includes a cyclopropanecarbonyl group linked to a tetrahydroisoquinoline moiety and an isoxazole ring, which are known for their diverse biological activities.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit a range of biological activities including:

- Anticancer Activity : Isoxazole derivatives have shown cytotoxic effects against various cancer cell lines.

- Antimicrobial Properties : Some derivatives demonstrate significant antibacterial and antifungal activities.

- Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation in various models.

Anticancer Activity

A study evaluating the cytotoxicity of isoxazole derivatives against human cancer cell lines demonstrated promising results. The IC50 values for various derivatives ranged from 49.79 µM to 113.70 µM across different cell lines (RKO, PC-3, HeLa). For instance:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4r | RKO | 60.70 |

| 4r | PC-3 | 49.79 |

| 4r | HeLa | 78.72 |

These results indicate that the compound may induce apoptosis and cell cycle arrest in sensitive cancer cells .

The mechanism by which this compound exerts its effects may involve:

- Inhibition of Cell Proliferation : By interfering with key signaling pathways responsible for cell growth.

- Induction of Apoptosis : Triggering programmed cell death through the modulation of Bcl-2 family proteins and p21^WAF1 expression levels.

- Antioxidant Activity : Compounds with similar structures have shown the ability to scavenge free radicals and reduce oxidative stress.

Antimicrobial and Anti-inflammatory Activity

The compound's potential as an antimicrobial agent has been supported by studies showing significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli. Additionally, anti-inflammatory assays have revealed that certain derivatives can effectively reduce pro-inflammatory cytokines in vitro.

Case Studies

Several case studies highlight the effectiveness of isoxazole derivatives in preclinical models:

- Cytotoxicity in Leukemia Cells : A derivative was found to significantly inhibit growth in HL-60 human promyelocytic leukemia cells with an IC50 value demonstrating strong cytotoxicity.

- In Vivo Models : In animal models, compounds showed reduced tumor growth rates when administered at specific dosages over a defined period.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with related carboxamide-based pesticides and fungicides from the provided evidence. Key structural and functional differences are highlighted:

Key Observations:

Structural Complexity : The target compound exhibits greater structural complexity compared to simpler analogs like propanil, which lacks fused ring systems or heterocyclic motifs. This complexity may enhance target specificity but could also affect solubility or bioavailability.

Isoxazole Motif : Both the target compound and isoxaben incorporate an isoxazole ring, a feature associated with herbicidal activity (e.g., cellulose biosynthesis inhibition in isoxaben). However, the target compound’s phenylisoxazole-carboxamide group differs from isoxaben’s dimethoxybenzamide substituent, suggesting divergent modes of action .

Cyclopropane Integration: The cyclopropanecarbonyl group in the target compound is unique among the listed analogs.

Chlorinated vs. Non-Chlorinated Systems: Unlike propanil and fenoxacrim, which rely on dichlorophenyl groups for activity, the target compound lacks halogenation, possibly reducing environmental persistence or toxicity concerns.

Research Findings and Hypotheses

While direct data on the target compound’s efficacy or mechanism are unavailable in the provided evidence, inferences can be drawn from structural analogs:

- Carboxamide Linkage: Carboxamides in pesticides (e.g., fenoxacrim, iprodione metabolites) often act as enzyme inhibitors or disruptors of cellular processes. The target compound’s carboxamide group may similarly interfere with fungal or pest metabolic pathways.

Limitations of Current Evidence:

The provided sources focus on nomenclature and uses of established pesticides, omitting mechanistic or comparative studies involving the target compound. Further experimental validation is required to confirm its biological activity and industrial applicability.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-5-phenylisoxazole-3-carboxamide, and how can reaction yields be optimized?

Methodological Answer:

The synthesis of isoxazole-carboxamide derivatives typically follows a two-step procedure: (1) preparation of the isoxazole-3-carboxylic acid intermediate via cyclization of substituted aldoximes with acetylenic ketones, and (2) coupling with an amine-bearing fragment (e.g., tetrahydroisoquinoline derivatives) using carbodiimide-based coupling agents like EDC/HOBt. For yield optimization:

- Reagent Stoichiometry: Maintain a 1:1 molar ratio of acid to amine to minimize side reactions .

- Solvent Selection: Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .

- Temperature Control: Conduct coupling reactions at 0–5°C to suppress racemization .

- Purification: Employ gradient chromatography (e.g., silica gel with ethyl acetate/hexane) to isolate pure products. Yields for analogous compounds range from 18% to 66%, depending on substituent steric effects .

Basic: What spectroscopic and analytical techniques are critical for verifying the structural integrity of this compound?

Methodological Answer:

- 1H/13C NMR: Assign peaks for the cyclopropanecarbonyl group (δ ~2.24 ppm for CH3 in cyclopropane derivatives) and tetrahydroisoquinoline protons (δ 7.2–7.5 ppm for aromatic protons) . Confirm amide bond formation via carbonyl signals at δ ~169 ppm in 13C NMR .

- HRMS (ESI-TOF): Validate molecular formula (e.g., [M+H]+ with <2 ppm error) .

- HPLC-PDA: Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities in the tetrahydroisoquinoline moiety .

Advanced: How can computational chemistry guide the prediction of this compound’s reactivity in novel reaction environments?

Methodological Answer:

- Reaction Path Searches: Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model cyclopropane ring stability under acidic/basic conditions .

- Solvent Effects: Apply COSMO-RS simulations to predict solubility and stability in polar vs. nonpolar media .

- Transition State Analysis: Identify potential degradation pathways (e.g., hydrolysis of the isoxazole ring) using IRC calculations .

- Machine Learning: Train models on existing isoxazole-carboxamide datasets to predict optimal reaction conditions (e.g., temperature, catalyst) .

Advanced: What experimental design strategies are effective for resolving discrepancies in biological activity data across mitochondrial assays?

Methodological Answer:

- Control Standardization: Normalize data using reference inhibitors (e.g., CsA for mitochondrial permeability transition pore assays) to account for batch-to-batch variability .

- Dose-Response Curves: Perform 8-point dilution series (e.g., 0.1–100 μM) to calculate IC50 values with 95% confidence intervals .

- Statistical DOE: Apply factorial designs to isolate confounding variables (e.g., DMSO concentration, incubation time) .

- Cross-Validation: Replicate assays in independent labs using identical mitochondrial isolation protocols (e.g., C57BL6/J mouse liver mitochondria) .

Advanced: How can researchers address contradictory data regarding the compound’s metabolic stability in hepatic models?

Methodological Answer:

- In Vitro/In Vivo Correlation: Compare microsomal half-life (e.g., human liver microsomes) with in vivo pharmacokinetics in zebrafish or rodent models .

- Metabolite ID: Use LC-MS/MS to detect hydroxylation or glucuronidation products at the cyclopropane or phenylisoxazole moieties .

- Enzyme Inhibition Assays: Test for CYP450 isoform-specific interactions (e.g., CYP3A4) using fluorogenic substrates .

- Physiologically Based Modeling: Incorporate hepatic clearance data into PK-Sim or GastroPlus to refine bioavailability predictions .

Advanced: What strategies are recommended for optimizing the compound’s selectivity toward target vs. off-target receptors?

Methodological Answer:

- Structural Analog Screening: Test derivatives with modified cyclopropane (e.g., fluorinated analogs) or isoxazole substituents (e.g., electron-withdrawing groups) .

- Molecular Docking: Perform virtual screening against homology models of off-target receptors (e.g., GPCRs) to identify critical steric clashes .

- SPR Biosensing: Quantify binding kinetics (ka/kd) for target vs. off-target proteins to prioritize high-selectivity candidates .

- Transcriptomics: Use RNA-seq to profile downstream pathway activation in primary cells exposed to sub-IC50 concentrations .

Basic: What in vitro biological models are suitable for preliminary evaluation of this compound’s bioactivity?

Methodological Answer:

- Mitochondrial Assays: Isolate liver mitochondria from C57BL6/J mice to assess effects on membrane potential (Rh123 fluorescence) and calcium retention capacity (Calcium Green-5N) .

- Cell-Based Models: Use HepG2 or HEK293 cells transfected with target receptors (e.g., PARP-1) for cytotoxicity and IC50 determination .

- Zebrafish Embryos: Evaluate developmental toxicity and bioavailability at 24–72 hpf (hours post-fertilization) .

Advanced: How can researchers leverage hybrid computational-experimental workflows to accelerate reaction optimization?

Methodological Answer:

- High-Throughput Screening (HTS): Pair automated synthesis robots with DFT-predicted reaction conditions to prioritize high-yield routes .

- Bayesian Optimization: Iteratively refine reaction parameters (e.g., catalyst loading, solvent ratio) using machine learning-driven feedback .

- Reaction Network Analysis: Map competing pathways (e.g., amide vs. ester formation) using network theory and experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.